1,2,3,5-Tetrachloronaphthalene
Overview
Description
1,2,3,5-Tetrachloronaphthalene is a polychlorinated naphthalene with the molecular formula C10H4Cl4. It is one of the many chlorinated derivatives of naphthalene, characterized by the presence of four chlorine atoms attached to the naphthalene ring. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .
Preparation Methods
1,2,3,5-Tetrachloronaphthalene can be synthesized through several methods. One common synthetic route involves the chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions on the naphthalene ring . Industrial production methods may involve similar chlorination processes but on a larger scale, with additional purification steps to obtain the desired compound in high purity .
Chemical Reactions Analysis
1,2,3,5-Tetrachloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated naphthalenes using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidation products, depending on the oxidizing agent and reaction conditions.
Scientific Research Applications
1,2,3,5-Tetrachloronaphthalene has several applications in scientific research:
Environmental Studies: It is used as a standard for environmental testing and research, particularly in the analysis of polychlorinated naphthalene bioaccumulation in human adipose tissue.
Chemical Research: The compound is studied for its reactivity and degradation pathways, providing insights into the behavior of polychlorinated naphthalenes in various environments.
Industrial Applications: It is used in the production of certain industrial chemicals and materials, where its stability and chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrachloronaphthalene involves its interaction with various molecular targets and pathways. The compound’s stability and persistence allow it to accumulate in biological systems, where it can exert toxic effects. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to interfere with cellular processes and enzyme activities .
Comparison with Similar Compounds
1,2,3,5-Tetrachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:
1,2,3,4-Tetrachloronaphthalene: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and environmental behavior.
1,2,3,6-Tetrachloronaphthalene: Another isomer with distinct chemical properties and applications.
1,2,4,5-Tetrachloronaphthalene: Differing in the arrangement of chlorine atoms, affecting its chemical reactions and uses.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and applications.
Properties
IUPAC Name |
1,2,3,5-tetrachloronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-7-3-1-2-5-6(7)4-8(12)10(14)9(5)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJKSUVYCQAMBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C(=C1)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201772 | |
Record name | 1,2,3,5-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53555-63-8 | |
Record name | Naphthalene, 1,2,3,5-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,5-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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